molecular formula C11H7FN4S B12997177 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B12997177
M. Wt: 246.27 g/mol
InChI Key: YRINEDRSEBWEQJ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is fused with a thiol group and a fluorophenyl substituent. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole derivatives with N-substituted isatins in the presence of a base such as sodium methoxide . The reaction proceeds through a cyclocondensation mechanism, leading to the formation of the desired pyrazolo[3,4-d]pyrimidine scaffold.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidine core or the fluorophenyl substituent.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified pyrazolo[3,4-d]pyrimidine derivatives.

    Substitution: Substituted pyrazolo[3,4-d]pyrimidine derivatives with different functional groups.

Scientific Research Applications

1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has been explored for various scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is not well-documented. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the thiol group may facilitate binding to metal ions or active sites in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to the combination of the pyrazolo[3,4-d]pyrimidine core with a fluorophenyl substituent and a thiol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H7FN4S

Molecular Weight

246.27 g/mol

IUPAC Name

1-(2-fluorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C11H7FN4S/c12-8-3-1-2-4-9(8)16-10-7(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17)

InChI Key

YRINEDRSEBWEQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=N2)C(=S)N=CN3)F

Origin of Product

United States

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